Cas no 1704324-59-3 (3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one)

3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one structure
1704324-59-3 structure
Product Name:3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
CAS 번호:1704324-59-3
MF:C10H10FNO2
메가와트:195.190306186676
CID:5939808
PubChem ID:108427921
Update Time:2025-11-01

3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one 화학적 및 물리적 성질

이름 및 식별자

    • 3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
    • EN300-1126637
    • 1704324-59-3
    • 인치: 1S/C10H10FNO2/c1-2-14-4-3-10(13)8-5-9(11)7-12-6-8/h3-7H,2H2,1H3/b4-3+
    • InChIKey: PYMAQKUJOJCVNY-ONEGZZNKSA-N
    • 미소: FC1=CN=CC(=C1)C(/C=C/OCC)=O

계산된 속성

  • 정밀분자량: 195.06955672g/mol
  • 동위원소 질량: 195.06955672g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 218
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.2
  • 토폴로지 분자 극성 표면적: 39.2Ų

3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-1126637-0.05g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1126637-0.1g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1126637-0.25g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1126637-0.5g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1126637-1.0g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3
1g
$1086.0 2023-06-09
Enamine
EN300-1126637-2.5g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1126637-5.0g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3
5g
$3147.0 2023-06-09
Enamine
EN300-1126637-10.0g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3
10g
$4667.0 2023-06-09
Enamine
EN300-1126637-1g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3 95%
1g
$842.0 2023-10-26
Enamine
EN300-1126637-5g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3 95%
5g
$2443.0 2023-10-26

3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one에 대한 추가 정보

3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One: A Promising Compound in Modern Pharmaceutical Research

3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One, with the chemical formula C12H11FN2O2, represents a novel class of pyridine-based derivatives that have attracted significant attention in recent years. This compound, assigned the CAS number 1704324-59-3, is characterized by its unique molecular structure, which combines an aromatic 5-fluoropyridin-3-yl group with a prop-2-en-1-one (enone) scaffold. The incorporation of an ethoxy substituent at the 3-position further enhances its chemical versatility and biological activity. Recent studies have highlighted its potential as a lead compound for the development of novel therapeutics targeting metabolic disorders and neurodegenerative diseases.

The 3-ethoxy functional group in this molecule plays a critical role in modulating its solubility and pharmacokinetic properties. This substituent not only improves the compound's bioavailability but also facilitates interactions with biological targets such as enzymes and receptors. The 5-fluoropyridin-3-yl ring, a key structural feature, is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which are essential for molecular recognition in drug-target interactions. The prop-2-en-1-one moiety, a conjugated system, contributes to the compound's reactivity and potential for forming covalent bonds with specific biomolecules.

Recent advances in medicinal chemistry have underscored the importance of pyridine derivatives in the design of small-molecule therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds like 3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one exhibit selective inhibition of key enzymes involved in lipid metabolism, making them promising candidates for the treatment of obesity-related conditions. The 5-fluoropyridin-3-yl substituent was found to enhance the compound's affinity for the target enzyme, while the ethoxy group improved its metabolic stability.

One of the most notable features of 3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one is its ability to modulate the activity of serine/threonine kinases, which are implicated in various pathological processes, including cancer progression and inflammation. A 2024 preclinical study published in ACS Chemical Biology reported that this compound selectively inhibits the AKT1 kinase, a critical player in cell survival and proliferation pathways. The prop-2-en-1-one scaffold was identified as the primary site of interaction with the kinase's ATP-binding pocket, highlighting its structural importance in achieving specificity.

From a synthetic perspective, the preparation of 3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one involves a multi-step process that begins with the functionalization of the 5-fluoropyridin-3-yl ring. A 2023 article in Organic Letters described a novel route to this compound that employs a Michael addition reaction between a 5-fluoropyridin-3-yl derivative and a enone precursor. This methodology not only streamlines the synthesis but also allows for the incorporation of diverse functional groups, such as the ethoxy substituent, to fine-tune the compound's pharmacological profile.

The enone functionality in 3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one is particularly valuable for its reactivity in click chemistry applications. Researchers have explored the use of this compound as a building block for the development of drug conjugates and targeted therapies. For example, a 2024 study in Chemical Science demonstrated that the enone group can be selectively modified via Diels-Alder reactions to attach targeting ligands, thereby enhancing the compound's specificity for disease-related tissues.

From a pharmacological standpoint, the pyridine-based structure of 3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one offers several advantages. The 5-fluoropyridin-3-yl ring is known to exhibit low toxicity and high metabolic stability, which are critical for the development of safe and effective therapeutics. Additionally, the ethoxy substituent contributes to the compound's solubility, reducing the risk of drug-drug interactions and improving its oral bioavailability. These properties make the compound particularly suitable for long-term treatment regimens.

Recent computational studies have provided further insights into the molecular mechanisms underlying the activity of 3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one. A 2023 article in Journal of Computational Chemistry used molecular docking and quantum mechanics calculations to predict the compound's binding interactions with a range of biological targets. These studies revealed that the enone moiety forms a hydrogen bond with the 5-fluoropyridin-3-yl ring, stabilizing the compound's interaction with the target protein. Such findings are crucial for the rational design of more potent and selective derivatives.

In conclusion, 3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one (CAS 1704324-59-3) stands out as a promising lead compound due to its unique structural features and diverse biological activities. The combination of a pyridine-based scaffold, a prop-2-en-1-one group, and an ethoxy substituent enables this molecule to interact with a variety of biological targets, making it a valuable candidate for further exploration in drug development. As research in this area continues to advance, the potential applications of this compound are expected to expand significantly.

For researchers and pharmaceutical scientists, the synthesis and biological evaluation of 3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one represent an exciting opportunity to contribute to the discovery of novel therapeutics. The compound's versatility in terms of functional group modification and its favorable pharmacokinetic profile make it an attractive starting point for the design of targeted drug candidates. As new methodologies in organic synthesis and computational modeling continue to evolve, the study of 3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one is likely to remain a focal point in the quest for innovative solutions to complex medical challenges.

Ultimately, the continued investigation of 3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one holds the potential to unlock new avenues in the treatment of metabolic and neurodegenerative diseases. Its structural complexity and functional diversity underscore the importance of interdisciplinary approaches in modern drug discovery. As the field advances, the insights gained from studying this compound are expected to contribute to the development of more effective and safer therapeutic agents for a wide range of medical conditions.

추천 공급업체
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
PRIBOLAB PTE.LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zouping Mingyuan Import and Export Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Aoguang Biotechnology Co., Ltd